![molecular formula C18H19ClN2O3 B7642568 6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide](/img/structure/B7642568.png)
6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide
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Overview
Description
6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential application in medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide is not fully understood. However, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and transcription. This inhibition leads to bacterial cell death. In cancer cells, it has been shown to induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
In addition to its antibacterial and anticancer activity, this compound has been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage in cells.
Advantages and Limitations for Lab Experiments
One advantage of 6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide is its broad-spectrum antibacterial activity, which makes it a potentially useful tool in the study of bacterial infections. Additionally, its anticancer activity makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its low solubility in water, which may make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide. One area of interest is the development of new antibacterial agents based on the structure of this compound. Another potential direction is the study of its effects on neurological disorders, given its activity against acetylcholinesterase. Additionally, further research is needed to fully understand its mechanism of action and to optimize its solubility and pharmacokinetic properties for use in clinical settings.
Synthesis Methods
The synthesis of 6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide involves a multi-step process. The starting material is 6-chloro-4-oxoquinoline-3-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-ethyl-7-oxabicyclo[2.2.1]hept-2-ylamine to obtain the intermediate. This intermediate is then treated with ammonia to yield the final product.
Scientific Research Applications
6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide has been studied for its potential application in medicinal chemistry. It has been shown to have activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Additionally, it has shown promising activity against cancer cell lines, including breast cancer and lung cancer.
properties
IUPAC Name |
6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-21-9-13(17(22)12-7-10(19)3-5-15(12)21)18(23)20-14-8-11-4-6-16(14)24-11/h3,5,7,9,11,14,16H,2,4,6,8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMFOLPTZMPTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3CC4CCC3O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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